(4-Bromo-1,2-thiazol-5-yl)methanamine hydrochloride
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Overview
Description
(4-Bromo-1,2-thiazol-5-yl)methanamine hydrochloride is a chemical compound with the molecular formula C4H5BrN2S·HCl It is a derivative of thiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-1,2-thiazol-5-yl)methanamine hydrochloride typically involves the bromination of 1,2-thiazole followed by the introduction of a methanamine group. One common method involves the reaction of 1,2-thiazole with bromine to form 4-bromo-1,2-thiazole. This intermediate is then reacted with formaldehyde and ammonium chloride under acidic conditions to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-1,2-thiazol-5-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiazole ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form dihydrothiazoles.
Condensation Reactions: The methanamine group can participate in condensation reactions with carbonyl compounds to form imines or Schiff bases.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.
Major Products Formed
Substitution: Products include various substituted thiazoles depending on the nucleophile used.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include dihydrothiazoles and related compounds.
Scientific Research Applications
(4-Bromo-1,2-thiazol-5-yl)methanamine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential antimicrobial and anticancer activities.
Materials Science: The compound is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of (4-Bromo-1,2-thiazol-5-yl)methanamine hydrochloride depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with biological targets such as DNA or proteins. The bromine atom and the thiazole ring play crucial roles in its binding affinity and specificity. The methanamine group can form hydrogen bonds with target molecules, enhancing its biological activity .
Comparison with Similar Compounds
Similar Compounds
(4-Bromo-3-methoxy-1,2-thiazol-5-yl)methanamine hydrochloride: Similar structure but with a methoxy group at the 3-position.
(4-Chloro-1,2-thiazol-5-yl)methanamine hydrochloride: Similar structure but with a chlorine atom instead of bromine.
(4-Bromo-1,2-thiazol-5-yl)ethanamine hydrochloride: Similar structure but with an ethanamine group instead of methanamine.
Uniqueness
(4-Bromo-1,2-thiazol-5-yl)methanamine hydrochloride is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that other halogens may not. The combination of the thiazole ring and the methanamine group also provides a versatile scaffold for further chemical modifications .
Properties
IUPAC Name |
(4-bromo-1,2-thiazol-5-yl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrN2S.ClH/c5-3-2-7-8-4(3)1-6;/h2H,1,6H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFPIOLRWVVOSPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NSC(=C1Br)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BrClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.53 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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